![molecular formula C58H76N10O11S2 B14495524 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium CAS No. 64490-86-4](/img/structure/B14495524.png)
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that features a sulfonate group, multiple azo linkages, and quaternary ammonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps. One common route starts with the preparation of 2-methyl-5-nitrobenzenesulfonic acid, which is then reacted with various aromatic amines and diazonium salts to form the azo linkages. The final step involves quaternization with triethylamine to introduce the quaternary ammonium groups .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkages would yield corresponding amines, while oxidation of the nitro group would yield nitroso or hydroxylamine derivatives.
科学研究应用
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkages.
Medicine: Explored for its potential use in drug delivery systems due to its quaternary ammonium groups which can enhance solubility and bioavailability.
作用机制
The mechanism of action of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with various molecular targets. The quaternary ammonium groups can interact with negatively charged cellular components, while the azo linkages can undergo reduction to release active amines. These interactions can affect cellular processes and pathways, making it useful in various applications .
相似化合物的比较
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the complex azo linkages and quaternary ammonium groups.
2-Methyl-5-nitrobenzenesulfonic acid: Precursor to the compound, lacks the azo linkages and quaternary ammonium groups.
Uniqueness
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is unique due to its combination of sulfonate, azo, and quaternary ammonium groups. This combination imparts unique chemical and physical properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
64490-86-4 |
|---|---|
分子式 |
C58H76N10O11S2 |
分子量 |
1153.4 g/mol |
IUPAC 名称 |
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium |
InChI |
InChI=1S/C44H64N8O.2C7H7NO5S/c1-9-49(33-35-51(11-3,12-4)13-5)41-25-17-37(18-26-41)45-47-39-21-29-43(30-22-39)53-44-31-23-40(24-32-44)48-46-38-19-27-42(28-20-38)50(10-2)34-36-52(14-6,15-7)16-8;2*1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h17-32H,9-16,33-36H2,1-8H3;2*2-4H,1H3,(H,11,12,13)/q+2;;/p-2 |
InChI 键 |
SJDVLBIPWRAERE-UHFFFAOYSA-L |
规范 SMILES |
CCN(CC[N+](CC)(CC)CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CC)CC[N+](CC)(CC)CC.CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

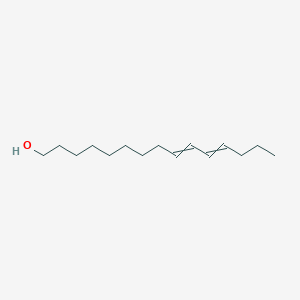
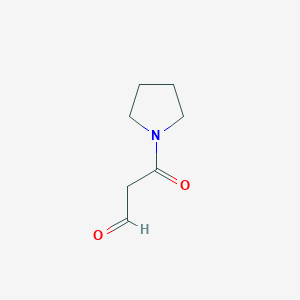

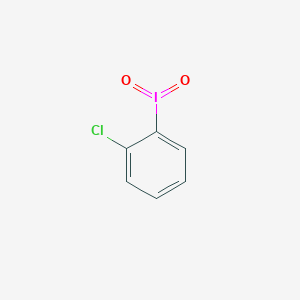
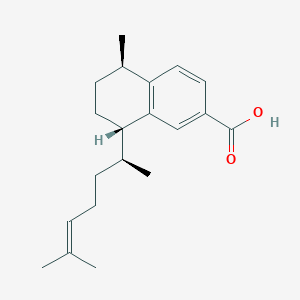
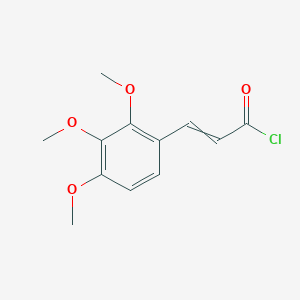
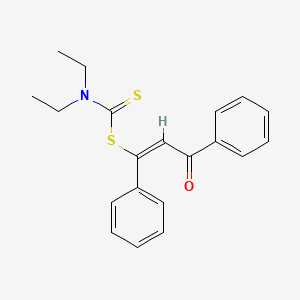
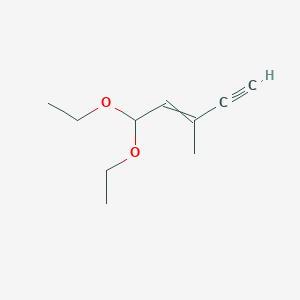
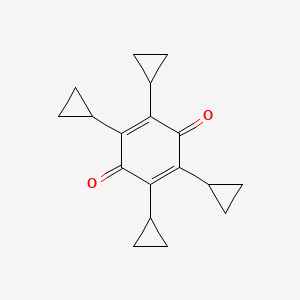

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
